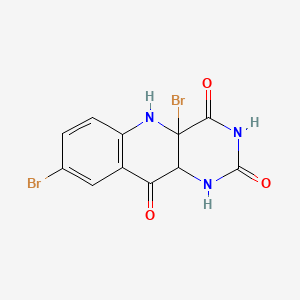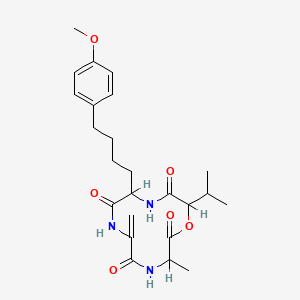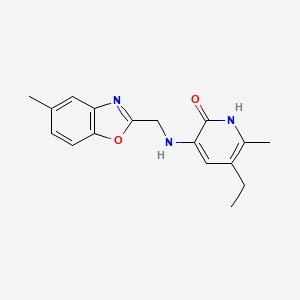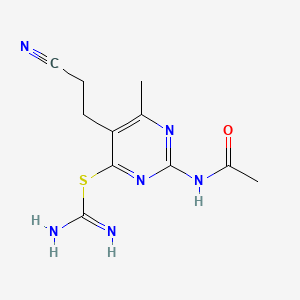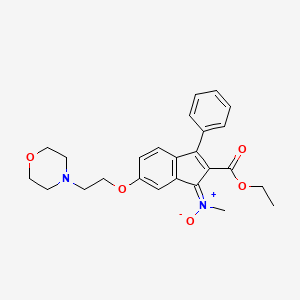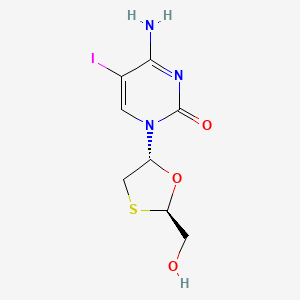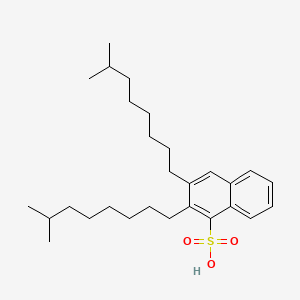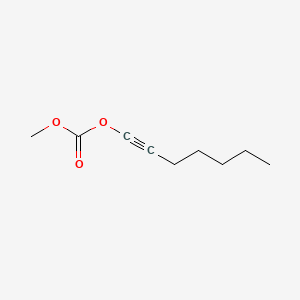
Hept-1-yn-1-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hept-1-yn-1-yl methyl carbonate is an organic compound with the molecular formula C9H14O3. It is also known as carbonic acid 1-heptynylmethyl ester. This compound is characterized by the presence of a heptynyl group attached to a methyl carbonate moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hept-1-yn-1-yl methyl carbonate can be synthesized through the reaction of hept-1-yne with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as copper or palladium complexes, can enhance the reaction rate and yield. The product is then isolated and purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
Hept-1-yn-1-yl methyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The heptynyl group can undergo substitution reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hept-1-yn-1-yl methyl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: It may serve as an intermediate in the synthesis of drugs or drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hept-1-yn-1-yl methyl carbonate depends on the specific reaction it undergoes. In general, the compound can act as an electrophile, reacting with nucleophiles to form new bonds. The heptynyl group can participate in various reactions, such as addition or substitution, depending on the reaction conditions and reagents used. The molecular targets and pathways involved in these reactions are determined by the specific chemical environment and the nature of the reactants.
Comparison with Similar Compounds
Hept-1-yn-1-yl methyl carbonate can be compared with other similar compounds, such as:
Hept-1-yn-1-yl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.
Hept-1-yn-1-yl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.
Hept-1-yn-1-yl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form in various chemical reactions. The presence of the heptynyl group provides unique opportunities for the synthesis of complex molecules and materials.
Properties
CAS No. |
97952-37-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
hept-1-ynyl methyl carbonate |
InChI |
InChI=1S/C9H14O3/c1-3-4-5-6-7-8-12-9(10)11-2/h3-6H2,1-2H3 |
InChI Key |
PZHVEPZVKDFQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#COC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


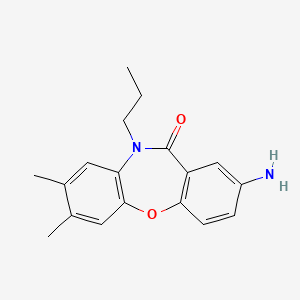

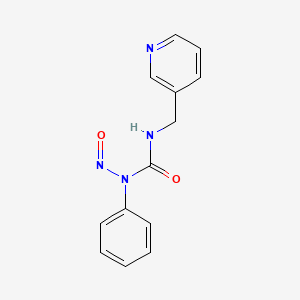

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)
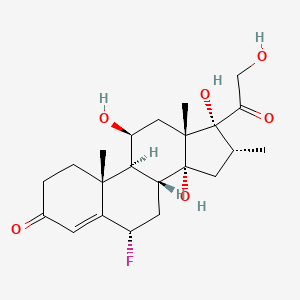
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12790037.png)
